molecular formula C7H8N2O B12982557 (E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylaldehyde

(E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylaldehyde

Cat. No.: B12982557
M. Wt: 136.15 g/mol
InChI Key: HIYNBROFOFHBKP-NSCUHMNNSA-N
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Description

(E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylaldehyde (CAS 2098967-86-1) is a high-purity chemical building block featuring an acrylaldehyde group conjugated with a 1-methyl-1H-pyrazole ring. This compound is supplied with a documented purity of ≥98% and has a molecular weight of 136.15 g/mol and a molecular formula of C 7 H 8 N 2 O . Its primary research value lies in its role as a key synthetic intermediate for the preparation of pyrazoline derivatives, a class of nitrogen-containing heterocyclic compounds renowned for their diverse biological activities . The electron-rich nature of the pyrazoline ring makes it a privileged structure in medicinal chemistry. Researchers utilize this acrylaldehyde to develop novel compounds for investigating targets such as the Cannabinoid CB1 receptor, with potential applications in addressing obesity and metabolic disorders . Furthermore, pyrazoline derivatives synthesized from such intermediates have demonstrated a broad spectrum of other pharmacological effects in research settings, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities . The compound is intended for research purposes and should be handled by qualified personnel. It is recommended to be stored sealed in a dry environment at cool temperatures, between 2-8°C .

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

(E)-3-(1-methylpyrazol-4-yl)prop-2-enal

InChI

InChI=1S/C7H8N2O/c1-9-6-7(5-8-9)3-2-4-10/h2-6H,1H3/b3-2+

InChI Key

HIYNBROFOFHBKP-NSCUHMNNSA-N

Isomeric SMILES

CN1C=C(C=N1)/C=C/C=O

Canonical SMILES

CN1C=C(C=N1)C=CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylaldehyde typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate aldehyde precursor under controlled conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired acrylaldehyde product. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of (E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylaldehyde may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.

Major Products Formed

    Oxidation: (E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylic acid.

    Reduction: (E)-3-(1-Methyl-1H-pyrazol-4-yl)propanol.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Organic Synthesis

Building Block for Pyrazole Derivatives
This compound serves as a versatile building block in the synthesis of various pyrazole derivatives. Pyrazoles are five-membered heterocycles known for their biological activities. The compound can be utilized in reactions that generate 1,3-disubstituted pyrazoles, which are important in pharmaceuticals and agrochemicals. For instance, hydrazones derived from this compound can undergo condensation reactions to yield functionalized pyrazole derivatives with potential therapeutic applications .

Reactivity with Electrophiles
The electron-rich nature of the pyrazole ring allows (E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylaldehyde to participate in electrophilic aromatic substitutions. This reactivity can be harnessed to create diverse derivatives that may exhibit enhanced pharmacological properties .

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds derived from (E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylaldehyde. For example, analogues of this compound have shown promising antiproliferative activity against prostate cancer cell lines, outperforming traditional chemotherapeutics like curcumin in some assays . This suggests that derivatives of this compound could serve as scaffolds for developing new anticancer agents.

Antimicrobial Properties
Research indicates that certain pyrazole derivatives exhibit antimicrobial activity. The incorporation of (E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylaldehyde into larger molecular frameworks has led to the synthesis of compounds that demonstrate significant antibacterial and antifungal activities .

Materials Science

Polymer Chemistry
The compound can also be used in polymer chemistry, particularly in the synthesis of functionalized polymers. Its reactive aldehyde group allows for cross-linking with various monomers, resulting in materials with tailored properties for applications in coatings, adhesives, and drug delivery systems .

CompoundSynthesis MethodBiological ActivityReference
1Hydrazone condensation with (E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylaldehydeAnticancer (prostate cancer)
2Electrophilic substitution reactionsAntimicrobial
3Polymerization with functionalized monomersCoatings and adhesives

Mechanism of Action

The mechanism of action of (E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The exact pathways and molecular targets can vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “(E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylaldehyde” can be contextualized by comparing it to related compounds (Table 1). Key comparison criteria include molecular structure, substituent effects, synthetic yields, and inferred reactivity.

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Substituents/Modifications Key Properties/Data Reference
(E)-3-(5-((Dimethylamino)methyl)furan-2-yl)acrylaldehyde (4a) Furan ring with dimethylaminomethyl group Yield: 82%; Appearance: Colorless oil; ¹H-NMR (δ 9.52, CHO); HR-ESI-MS m/z 208.1345
1-Methyl-1H-pyrazole-4-carbaldehyde Pyrazole ring with formyl group (no acrylaldehyde chain) Similarity score: 0.73; Likely lower reactivity in conjugate additions
3-(Dimethylamino)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)acrylaldehyde O-methyloxime Nitro and oxime groups; dimethylamino substituent Enhanced electron-withdrawing effects; potential for tautomerism
(E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylaldehyde (Target) Pyrazole with methyl and acrylaldehyde groups Hypothesized higher electrophilicity at β-position due to pyrazole’s electron-withdrawing nature

Structural and Functional Insights

This could enhance reactivity in Michael additions or Diels-Alder reactions relative to furan analogs . In contrast, 1-Methyl-1H-pyrazole-4-carbaldehyde lacks the α,β-unsaturated system, reducing its utility in cascade reactions requiring conjugated systems .

Substituent Effects :

  • The nitro group in the oxime derivative () introduces significant electron-withdrawing character, likely stabilizing negative charge buildup during reactions. This contrasts with the target compound’s methyl group, which exerts mild electron-donating effects, altering regioselectivity in electrophilic substitutions .

Synthetic Considerations :

  • Furan-based acrylaldehydes (e.g., 4a–i) are synthesized in high yields (78–82%) via Mannich reactions, suggesting that similar methodologies could apply to the target compound. However, pyrazole’s lower aromaticity compared to furan may necessitate optimized conditions for comparable efficiency .

Physicochemical Properties :

  • The absence of reported melting points or solubility data for the target compound limits direct comparisons. However, furan analogs (e.g., 4a) exist as oils, while nitro-oxime derivatives () may exhibit higher crystallinity due to polar functional groups .

Applications and Reactivity :

  • Pyrazole acrylaldehydes are hypothesized to serve as intermediates in synthesizing heterocyclic pharmaceuticals (e.g., kinase inhibitors) or photoactive materials. Their reactivity profile may bridge the gap between furan-based aldehydes (used in agrochemicals) and nitro-oxime derivatives (employed in coordination chemistry) .

Biological Activity

(E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its significance in the field.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the aldehyde functional group enhances its reactivity and potential for interaction with various biological targets.

PropertyValue
Molecular FormulaC8H9N3O
Molecular Weight163.17 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Synthesis Methods

Several synthetic routes have been explored for the preparation of (E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylaldehyde. A common method involves the reaction of hydrazones derived from ketones with Vilsmeier-Haack reagent, which facilitates the formation of the desired aldehyde structure. This method has shown promising yields and regioselectivity in producing various pyrazole derivatives .

Antimicrobial Activity

Research indicates that compounds with a pyrazole structure exhibit notable antimicrobial properties. For instance, derivatives of pyrazole have been reported to be effective against various bacterial strains, suggesting that (E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylaldehyde may possess similar capabilities. Studies have demonstrated that certain pyrazole derivatives disrupt bacterial membranes, leading to cell lysis .

Anticancer Activity

The anticancer potential of (E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylaldehyde has been explored in several studies. Pyrazole derivatives have shown activity against various cancer cell lines, including prostate and breast cancer cells. For example, specific analogs have been found to induce cell cycle arrest in cancer cells, leading to reduced proliferation .

A study involving a related pyrazole compound revealed that it could significantly inhibit tumor growth in vivo, highlighting the potential therapeutic applications of such compounds .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. Some compounds have been identified as inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. This suggests that (E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylaldehyde might also exhibit anti-inflammatory activity, although further research is needed to confirm this .

Case Studies and Research Findings

  • Antimicrobial Study : A recent investigation into the antimicrobial properties of pyrazole derivatives showed that compounds similar to (E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylaldehyde demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The study highlighted structure-activity relationships that could guide future modifications for enhanced efficacy .
  • Cancer Cell Line Analysis : In vitro studies on cancer cell lines treated with pyrazole derivatives indicated that these compounds could induce apoptosis and inhibit cell migration. Flow cytometry analysis revealed significant changes in cell cycle distribution, particularly an increase in the G0/G1 phase population after treatment with related compounds .
  • Inflammation Model : Experimental models using lipopolysaccharide (LPS)-induced inflammation showed that certain pyrazole derivatives effectively reduced pro-inflammatory cytokine levels, suggesting potential applications for treating inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for (E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylaldehyde?

The compound is typically synthesized via Claisen-Schmidt condensation or nucleophilic substitution reactions. For example:

  • Pyrazole aldehyde coupling : Reacting 1-methyl-1H-pyrazole-4-carbaldehyde with acryloyl derivatives in ethanol under basic conditions (e.g., K₂CO₃) yields the target compound .
  • Intermediate modification : In analogous structures like (E)-3-(indol-2-yl)acrylaldehydes, condensation of activated pyrazole precursors with α,β-unsaturated aldehydes is employed, followed by purification via column chromatography . Key considerations: Optimize reaction time (10–24 hours) and solvent polarity to enhance yield.

Q. What spectroscopic and analytical techniques confirm the structure of this compound?

  • FTIR : Identifies aldehyde C=O stretching (~1680–1720 cm⁻¹) and conjugated C=C bonds (~1600 cm⁻¹) .
  • NMR :
  • ¹H NMR : Aldehydic proton appears as a singlet at δ 9.6–10.2 ppm. Trans-configuration (E-isomer) is confirmed by coupling constants (J = 15–17 Hz) between α and β protons of the acrylaldehyde moiety .
  • ¹³C NMR : Pyrazole carbons resonate at δ 120–150 ppm, with the aldehyde carbon at δ 190–200 ppm .
    • X-ray crystallography : Resolves molecular geometry and confirms E-configuration via dihedral angle analysis .

Q. How should (E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylaldehyde be stored to prevent degradation?

Store under inert atmosphere (N₂ or Ar) at –20°C to minimize oxidation of the aldehyde group. Use amber vials to avoid photodegradation .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical data (e.g., NMR chemical shifts)?

  • Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR chemical shifts. Compare with experimental data to identify outliers caused by solvent effects or conformational flexibility .
  • Use molecular docking to assess intermolecular interactions in crystal packing, which may explain deviations in bond lengths or angles observed in X-ray studies .

Q. What strategies address low yields in coupling reactions involving this compound?

  • Catalyst screening : Replace K₂CO₃ with Cs₂CO₃ or DBU to enhance nucleophilicity in polar aprotic solvents (e.g., DMF) .
  • Solvent optimization : Use ethanol/water mixtures to improve solubility of intermediates.
  • Inert conditions : Degas solvents and maintain anhydrous environments to suppress side reactions (e.g., aldol condensation) .

Q. How is the E-configuration unambiguously validated in the absence of crystallographic data?

  • NOESY NMR : Cross-peaks between the pyrazole methyl group and β-proton of the acrylaldehyde confirm the trans arrangement .
  • UV-Vis spectroscopy : Conjugation in the E-isomer results in a redshifted absorption band (λmax ~300–320 nm) compared to the Z-isomer .

Q. How are crystallographic disorders or twinning resolved in structural studies of this compound?

  • Use SHELXL refinement with TWIN/BASF commands to model twinned crystals. For disorders, apply PART/SUMP constraints and validate with R₁/Rfree convergence tests .
  • Cross-validate with Hirshfeld surface analysis to detect weak intermolecular interactions that may influence packing .

Data Contradiction Analysis

  • Example conflict : Discrepancies in reported melting points (e.g., 140°C in one study vs. 135°C in another).
    • Resolution : Verify purity via HPLC and DSC. Differences may arise from polymorphic forms or residual solvent .
  • Synthetic yield variability : Differences in yields (40–75%) across studies often stem from solvent purity, reaction scale, or workup protocols .

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